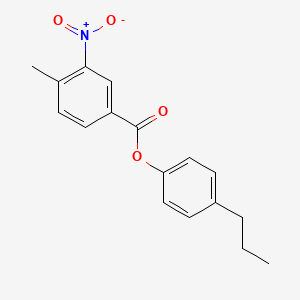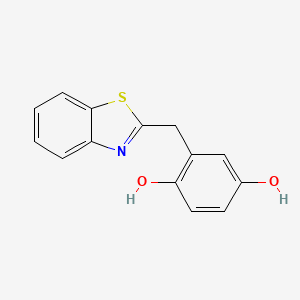![molecular formula C23H36FN3O B5668983 N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B5668983.png)
N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the ethyl group. Common reagents used in these reactions include ethyl bromide, 3-fluorobenzaldehyde, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-(3-chlorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide
- N-ethyl-3-(3-bromophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide
- N-ethyl-3-(3-methylphenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide
Uniqueness
The uniqueness of N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-ethyl-3-(3-fluorophenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36FN3O/c1-3-26(23(28)8-7-19-5-4-6-21(24)17-19)18-20-9-15-27(16-10-20)22-11-13-25(2)14-12-22/h4-6,17,20,22H,3,7-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMCFQFIGHYNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide](/img/structure/B5668905.png)
![N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5668912.png)
![4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)
![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)

![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B5668958.png)
![9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)
![Methyl 3-[(5-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5668962.png)

![N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B5668990.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
